1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
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Description
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Domino Reactions
A study by Hussein, El Guesmi, and Ahmed (2019) highlights the use of similar compounds in the synthesis of poly-functionalized nicotinonitriles, incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction. This method offers short reaction times, excellent yields, and easy experimental workups, leading to the formation of C–C and C–N bonds, indicating potential applications in synthesizing complex organic molecules with significant photophysical properties for materials science applications E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019.
Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines
Sosnovskikh et al. (2014) demonstrated the use of chromones with nonstabilized azomethine ylides in [3+2] cycloadditions to produce 1-benzopyrano[2,3-c]pyrrolidines, showcasing another application in the synthesis of cyclic compounds which could have potential utility in medicinal chemistry and the development of pharmacologically active molecules V. Sosnovskikh, M. Y. Kornev, V. Moshkin, & Evgeny M. Buev, 2014.
Catalytic Behavior in Ethylene Reactivity
Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its derivatives to study their catalytic behavior toward ethylene reactivity when coordinated with iron(II) and cobalt(II) dichloride. This research points to potential applications in catalysis, particularly in the polymerization and oligomerization of ethylene, indicating the versatility of such compounds in industrial catalytic processes Wen‐Hua Sun, P. Hao, Gang Li, et al., 2007.
Corrosion Inhibition Studies
Louroubi et al. (2019) explored the synthesis of a pyrrole derivative similar to the compound of interest and its application as a corrosion inhibitor, highlighting the potential of such compounds in materials science, particularly in protecting metal surfaces against corrosion. This application is crucial for industries dealing with metal preservation and longevity Abdelhadi Louroubi, A. Nayad, Ali Hasnaoui, et al., 2019.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-10-19-6-3-15(14)22-13-4-7-20(11-13)16(21)8-12-2-1-5-18-9-12/h1-3,5-6,9-10,13H,4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWUZJMGKOKNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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